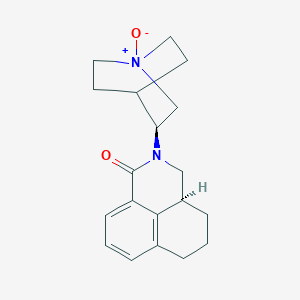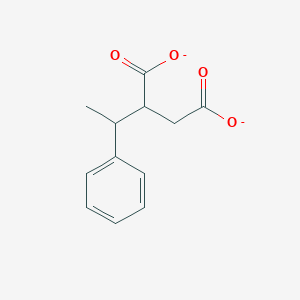
Palonosetron N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .
Scientific Research Applications
Palonosetron N-Oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of palonosetron and its pharmacokinetics.
Biology: Research on this compound helps in understanding the metabolic pathways and the role of liver enzymes in drug metabolism.
Medicine: Studies on this compound contribute to the development of improved antiemetic therapies by exploring the pharmacological effects of its metabolites.
Mechanism of Action
Palonosetron N-Oxide exerts its effects by binding to serotonin 3 receptors, similar to palonosetron. This binding inhibits the action of serotonin, a neurotransmitter involved in the induction of nausea and vomiting. The inhibition occurs both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another serotonin 3 receptor antagonist used for similar indications.
Ondansetron: A first-generation serotonin 3 receptor antagonist with a shorter duration of action compared to palonosetron.
Dolasetron: Similar to ondansetron but with different pharmacokinetic properties.
Uniqueness
Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .
Properties
CAS No. |
813425-83-1 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2 |
InChI Key |
IQQIWUDYGYXXEA-UHFFFAOYSA-N |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Synonyms |
(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













